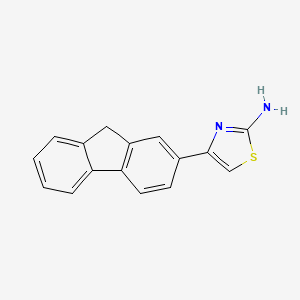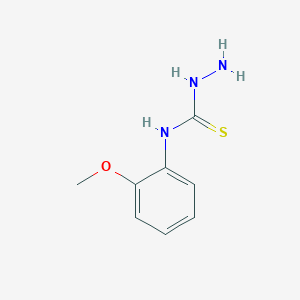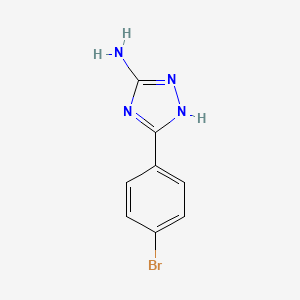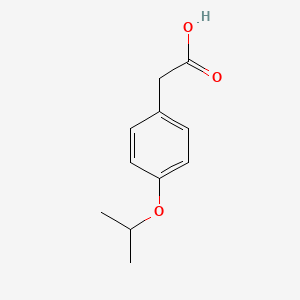
2-(4-Isopropoxyphenyl)essigsäure
Übersicht
Beschreibung
2-(4-Isopropoxyphenyl)acetic acid is a chemical compound that is related to various research studies in the field of organic chemistry. Although the specific compound is not directly mentioned in the provided papers, the studies involve similar compounds with isopropoxyphenyl groups and acetic acid derivatives, which can provide insights into the properties and reactivity of 2-(4-Isopropoxyphenyl)acetic acid.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation and hydrolysis reactions. For instance, [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was synthesized through the hydrolysis of its corresponding acetonitrile precursor . Similarly, the synthesis of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid involved the preparation of racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid followed by hydrolysis using bacterial species as biocatalysts . These methods suggest that the synthesis of 2-(4-Isopropoxyphenyl)acetic acid could also be achieved through related synthetic routes, possibly involving the use of isopropoxyphenyl precursors and subsequent hydrolysis or acylation steps.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Isopropoxyphenyl)acetic acid is characterized by the presence of stereogenic centers, which can lead to the formation of different stereoisomers. The study of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid revealed that the compound possesses two stereogenic centers, and the absolute configuration of all isomers was determined using NMR spectroscopy . This indicates that if 2-(4-Isopropoxyphenyl)acetic acid also contains stereogenic centers, similar analytical techniques could be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of compounds with acetic acid moieties and isopropoxyphenyl groups can be quite diverse. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This demonstrates that acetic acid derivatives can participate in catalytic cycles and facilitate transformations in other molecules. Therefore, 2-(4-Isopropoxyphenyl)acetic acid may also be involved in similar chemical reactions, potentially acting as a catalyst or a reactive intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are influenced by their functional groups and molecular structure. The high-performance liquid chromatographic method described for the determination of [3,4-di-(4-methoxyphenyl)-5-isoxazolyl]acetic acid and its metabolites suggests that such compounds have specific chromatographic behaviors and can be detected at low concentrations in biological samples . This implies that 2-(4-Isopropoxyphenyl)acetic acid may also be amenable to chromatographic analysis, and its physical properties such as solubility and stability could be similar to those of related compounds.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(4-Isopropoxyphenyl)essigsäure: wird als Zwischenprodukt in der organischen Synthese verwendet. Seine Struktur, die sowohl einen aromatischen Ring als auch eine Carbonsäurefunktion enthält, macht sie zu einem vielseitigen Baustein für die Synthese verschiedener organischer Verbindungen. Sie kann verwendet werden, um Ester, Amide und andere Derivate herzustellen, die Anwendungen in der Pharmazie, Agrochemie und Färberei finden .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Synthese bioaktiver Moleküle. Ihre Isopropoxygruppe kann modifiziert werden, um neue Pharmakophore für die Arzneimittelforschung zu schaffen. Forscher können sie verwenden, um neuartige Verbindungen mit potenziellen therapeutischen Wirkungen gegen Krankheiten wie Krebs, Entzündungen und neurologische Erkrankungen zu entwickeln .
Materialwissenschaften
Der Phenylessigsäureanteil von This compound ist in den Materialwissenschaften von Vorteil. Sie kann in Polymere eingearbeitet werden, um deren Eigenschaften zu verbessern, wie z. B. thermische Stabilität, Steifigkeit und Beständigkeit gegen Abbau. Dies macht sie wertvoll für die Herstellung von fortschrittlichen Materialien für die Luft- und Raumfahrt, die Automobilindustrie und die Elektronik .
Analytische Chemie
Diese Verbindung kann als Standard- oder Referenzmaterial in der analytischen Chemie verwendet werden. Aufgrund ihrer klar definierten Struktur und Reinheit kann sie bei der Kalibrierung von Instrumenten oder der Validierung analytischer Methoden wie HPLC und Massenspektrometrie helfen, die für die Qualitätskontrolle in verschiedenen Industrien entscheidend sind .
Landwirtschaftliche Forschung
In der landwirtschaftlichen Forschung kann This compound zur Synthese von Herbiziden und Wachstumsregulatoren verwendet werden. Ihre Struktur ermöglicht die Herstellung von Verbindungen, die selektiv Unkrautarten anvisieren oder das Pflanzenwachstum modulieren können, was zu höheren Ernteerträgen und nachhaltigen Anbaupraktiken beiträgt .
Umweltstudien
Umweltwissenschaftler können diese Verbindung verwenden, um den Abbau von aromatischen Verbindungen in der Umwelt zu untersuchen. Sie kann als Modellverbindung dienen, um das Schicksal ähnlicher Schadstoffe zu verstehen und Strategien für die Sanierung der Umwelt zu entwickeln .
Wirkmechanismus
Pharmacokinetics
The pharmacokinetic properties of 2-(4-Isopropoxyphenyl)acetic acid are as follows :
- Absorption : The compound has high gastrointestinal absorption .
- Distribution : It is permeable to the blood-brain barrier (BBB), indicating that it can distribute into the central nervous system .
- Metabolism and Excretion : Information on the metabolism and excretion of this compound is currently unavailable .
The compound’s ADME properties could potentially impact its bioavailability, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Isopropoxyphenyl)acetic acid. Specific details about how these factors influence this compound are currently unavailable .
Eigenschaften
IUPAC Name |
2-(4-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZQMZKFNJPYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355406 | |
| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55784-07-1 | |
| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)




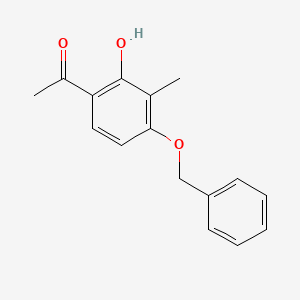
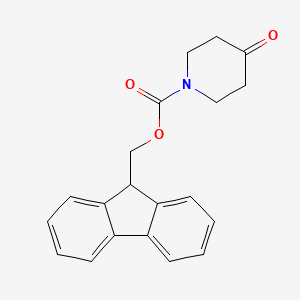
![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)
